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4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol - 113561-64-1

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

Catalog Number: EVT-2728347
CAS Number: 113561-64-1
Molecular Formula: C14H12N2O
Molecular Weight: 224.263
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a phenolic structure substituted with a benzodiazole moiety, which enhances its potential applications in pharmaceuticals and material sciences.

Source

The synthesis and characterization of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol have been documented in various studies, indicating its relevance in medicinal chemistry and materials science. The compound has been synthesized through different methods, emphasizing its versatility and importance in research.

Classification

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is classified as an organic compound with the following characteristics:

  • Chemical Formula: C11_{11}H10_{10}N2_2O
  • Molecular Weight: 198.21 g/mol
  • Functional Groups: Phenol and benzodiazole.
Synthesis Analysis

Methods

The synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol can be achieved through various synthetic routes. One common method involves the reaction of salicylaldehyde with o-phenylenediamine to form the desired benzodiazole derivative. This reaction typically requires specific conditions such as temperature control and the presence of catalysts to enhance yield.

Technical Details

The synthesis process generally includes:

  1. Preparation of Reactants: Salicylaldehyde and o-phenylenediamine are prepared in appropriate stoichiometric ratios.
  2. Reaction Conditions: The reactants are mixed under controlled temperature (often using microwave irradiation to shorten reaction time) and allowed to react for a specified duration.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol.
Molecular Structure Analysis

Structure

The molecular structure of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol features:

  • A benzene ring connected to a benzodiazole ring.
  • A hydroxyl group (-OH) attached to the phenolic part of the molecule.

Data

The compound's structure can be analyzed using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
Chemical Reactions Analysis

Reactions

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol can undergo several chemical reactions:

  1. Substitution Reactions: The hydroxyl group can be substituted with other functional groups under suitable conditions.
  2. Oxidation: The phenolic hydroxyl group may be oxidized to form quinone derivatives.

Technical Details

These reactions typically require specific reagents and conditions (e.g., temperature, solvent choice). For example, oxidation can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Mechanism of Action

Process

The mechanism of action for 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol largely depends on its biological applications:

  1. Antioxidant Activity: The phenolic hydroxyl group donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
  2. Antimicrobial Properties: The compound may interact with microbial cell membranes or enzymes, inhibiting growth or causing cell death.

Data

Studies have shown that derivatives of benzodiazoles exhibit significant antioxidant and antimicrobial activities, suggesting similar potential for this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data can vary based on purity but is generally in the range of 150–160 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Relevant Data or Analyses

Characterization through techniques like X-ray crystallography can provide detailed information about molecular geometry and intermolecular interactions.

Applications

Scientific Uses

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol has potential applications in:

  1. Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress-related diseases.
  2. Material Science: In the development of polymers or coatings with enhanced thermal stability due to its benzodiazole structure.
  3. Agriculture: Potential use as an antimicrobial agent in agricultural formulations.
Synthetic Methodologies and Optimization

Multi-Step Synthetic Pathways Involving Condensation and Coupling Reactions

The synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol follows established benzodiazole formation chemistry through condensation reactions. The core benzimidazole scaffold is constructed via the reaction between 3-methylbenzene-1,2-diamine (6-methyl-o-phenylenediamine) and 4-hydroxybenzaldehyde under acidic conditions. This reaction proceeds through an initial Schiff base formation where the aldehyde group of 4-hydroxybenzaldehyde undergoes nucleophilic attack by the primary amine group of the diamine precursor. Subsequent cyclization occurs through electrophilic aromatic substitution or dehydration, forming the benzodiazole ring system characteristic of this compound class [1].

The phenolic hydroxyl group requires strategic protection during synthesis due to its potential interference with ring cyclization. Common protection strategies include:

  • Silyl Ether Protection: Using tert-butyldimethylsilyl chloride (TBDMSCl) to form acid-labile silyl ethers
  • Acetyl Protection: Acetylation with acetic anhydride yielding esters easily cleaved by mild base hydrolysis
  • Benzyl Protection: Benzylation forming benzyl ethers removable via catalytic hydrogenation

Deprotection follows ring formation, typically under mild conditions to preserve the benzodiazole core integrity. Final purification employs recrystallization from ethanol-water mixtures or chromatographic techniques when higher purity is required for pharmaceutical applications. The synthesis requires meticulous stoichiometric control, with optimal reactant ratios of 1:1.05 (diamine:aldehyde) to compensate for aldehyde volatility losses. Temperature optimization between 80-90°C in refluxing ethanol balances reaction rate and byproduct minimization [1] [5] [9].

Table 1: Optimization Parameters for Benzimidazole Ring Formation

ParameterRange TestedOptimal ConditionImpact on Yield
Reaction Temperature60-120°C80°CMaximizes at 80°C (78% yield), decreases at higher T due to decomposition
Reaction Duration2-24 hours8 hours<6h: incomplete reaction; >10h: side product formation
Solvent SystemEthanol, Methanol, Toluene, DMFEthanolEthanol provides optimal solubility and proton transfer environment
Acid Catalyst Concentration0.5-5% (v/v)2% HClLower concentrations slow reaction; higher concentrations promote hydrolysis

Role of Catalytic Systems in Benzodiazole Ring Formation

Acid catalysts significantly accelerate the rate-determining dehydration step during benzodiazole ring closure. Comparative studies reveal that:

  • Mineral Acids (HCl, H₂SO₄): Provide efficient protonation of the Schiff base intermediate but promote hydrolysis side reactions at higher concentrations (>3% v/v)
  • Lewis Acids (ZnCl₂, AlCl₃): Enhance electrophilicity of the carbonyl carbon but complicate post-reaction purification
  • Heterogeneous Solid Acids (Zeolites, Acidic Resins): Enable catalyst recyclability but exhibit reduced activity in polar protic solvents

Recent advances employ dual catalytic systems where Brønsted acids initiate imine formation while Lewis acids facilitate the subsequent cyclodehydration. Microwave-assisted synthesis demonstrates remarkable efficiency improvements by coupling dielectric heating with acid catalysis. Under microwave irradiation (400 MHz), reaction times reduce from 8-12 hours to 15-30 minutes while maintaining yields of 75-85% and reducing side products by approximately 40% compared to conventional heating. This synergy arises from rapid, uniform heating of polar intermediates and transition states throughout the reaction mixture [1] [7] [9].

Catalyst recycling remains challenging with homogeneous systems due to neutralization requirements during workup. Immobilized acid catalysts on mesoporous silica supports (e.g., SBA-15-SO₃H) show promise for continuous flow applications, maintaining consistent activity over five reaction cycles before requiring regeneration. Computational modeling studies indicate that acid strength (pKa < 2) correlates more strongly with catalytic efficiency than catalyst loading beyond threshold concentrations (0.5 mol%) [7].

Green Chemistry Approaches for Sustainable Synthesis

Microwave-assisted organic synthesis (MAOS) represents a paradigm shift in benzodiazole production sustainability. By utilizing direct molecular activation through dielectric heating, MAOS achieves:

  • 75-85% reduction in reaction times (30 minutes vs. 8-12 hours)
  • 60-70% decrease in energy consumption
  • 40-50% reduction in solvent volumes through concentration-enhanced kinetics

Solvent selection critically influences green metrics. Ethanol-water mixtures (4:1 v/v) demonstrate dual advantages as renewable, biodegradable reaction media that simultaneously facilitate product crystallization upon cooling. Solvent-free approaches, while theoretically ideal, prove challenging due to reagent immiscibility and thermal degradation risks above 100°C. Continuous flow microreactor systems enhance mass/heat transfer while reducing hazardous intermediate accumulation. These systems achieve space-time yields 3-5 times higher than batch reactors while improving temperature control to ±1°C versus ±5°C in conventional reactors [2] [7] [9].

Table 2: Comparative Analysis of Synthetic Approaches

MethodReaction TimeYield (%)PMI*E-FactorKey Advantages
Conventional Reflux8-12 hours65-75%3248Simple equipment
Microwave-Assisted0.5-1 hour75-85%1826Energy efficiency
Continuous Flow10-15 minutes70-80%1522Scalability

*PMI: Process Mass Intensity (kg input/kg product)

Catalyst recovery systems using magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) enable efficient separation via external magnetic fields, reducing metal leaching to <2 ppm per cycle. Life cycle assessment studies indicate that microwave and flow approaches reduce the carbon footprint by 35-45% compared to traditional methods, primarily through energy savings and reduced waste treatment requirements [7] [9].

Industrial-Scale Production Challenges and Process Intensification

Scale-up of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol synthesis faces significant challenges in thermal management and mixing efficiency. Exothermic ring formation (ΔH = -85 kJ/mol) creates thermal hotspots in large batch reactors (>1000 L), accelerating decomposition pathways that reduce yield by 15-25% compared to laboratory scales. Process intensification strategies address these limitations:

  • Segmented Flow Reactors: Minimize thermal gradients through compartmentalization, maintaining isothermal conditions (±2°C)
  • Ultrasound-Assisted Crystallization: Improves crystal morphology control for filtration efficiency
  • Hybrid Separation Trains: Combine membrane filtration with antisolvent crystallization for >99.5% purity

Purification presents particular challenges due to structural similarities between the product and reaction byproducts (unreacted diamine, Schiff base intermediates). Industrial processes implement orthogonal purification sequences:

  • Solvent Extraction: Dichloromethane/water partitioning removes hydrophilic impurities
  • Adsorptive Filtration: Activated carbon or silica beds remove colored impurities
  • Crystallization: Gradient cooling crystallization from ethyl acetate yields pharmaceutical-grade material

The transition from batch to continuous manufacturing shows substantial economic advantages. Pilot-scale studies demonstrate that integrated reaction-separation platforms achieve 85-90% overall yield at production rates of 5-10 kg/day, reducing capital costs by 30% and operating expenses by 25% compared to batch processing. However, regulatory hurdles persist regarding quality control in continuous processes, particularly in establishing appropriate process analytical technology (PAT) for real-time impurity profiling [1] [7].

Stability considerations necessitate specialized handling throughout production:

  • Light Sensitivity: Amber glass/reactors prevent UV-induced decomposition
  • Oxygen Exclusion: Nitrogen blanketing during processing prevents oxidative degradation
  • Moisture Control: Maintain <0.1% water content during final packaging to prevent hydrate formation

Advanced process control strategies employ real-time infrared spectroscopy for intermediate verification and automated adjustment of residence times (±5% setpoint). These systems maintain quality attributes within stringent specifications (purity >99.5%, single maximum impurity <0.1%) while adapting to raw material variability, representing the frontier of industrial benzodiazole manufacturing innovation [7].

Properties

CAS Number

113561-64-1

Product Name

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

IUPAC Name

4-(6-methyl-1H-benzimidazol-2-yl)phenol

Molecular Formula

C14H12N2O

Molecular Weight

224.263

InChI

InChI=1S/C14H12N2O/c1-9-2-7-12-13(8-9)16-14(15-12)10-3-5-11(17)6-4-10/h2-8,17H,1H3,(H,15,16)

InChI Key

CPQLMFZCFVDANN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)O

Solubility

not available

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